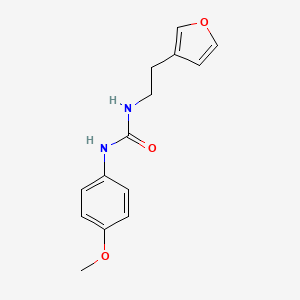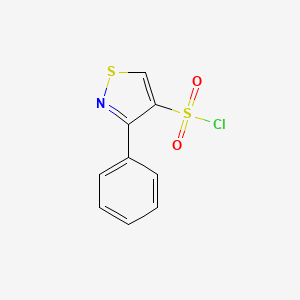
1-(2-(Furan-3-yl)ethyl)-3-(4-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Furan-3-yl)ethyl)-3-(4-methoxyphenyl)urea is an organic compound that features a furan ring and a methoxyphenyl group connected through an ethyl chain to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Furan-3-yl)ethyl)-3-(4-methoxyphenyl)urea typically involves the reaction of 2-(furan-3-yl)ethylamine with 4-methoxyphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The reaction proceeds smoothly to yield the desired urea derivative.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Furan-3-yl)ethyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The nitro group in the methoxyphenyl ring can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Amino derivatives of the methoxyphenyl ring.
Substitution: Halogenated or alkylated derivatives of the original compound.
Applications De Recherche Scientifique
1-(2-(Furan-3-yl)ethyl)-3-(4-methoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(2-(Furan-3-yl)ethyl)-3-(4-methoxyphenyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The furan and methoxyphenyl groups can interact with the active sites of these targets, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-(Furan-3-yl)ethyl)-3-phenylurea: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-(2-(Furan-3-yl)ethyl)-3-(4-hydroxyphenyl)urea: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and interaction with biological targets.
1-(2-(Furan-3-yl)ethyl)-3-(4-chlorophenyl)urea:
Uniqueness
1-(2-(Furan-3-yl)ethyl)-3-(4-methoxyphenyl)urea is unique due to the presence of both the furan ring and the methoxyphenyl group, which confer specific chemical and biological properties. The methoxy group can enhance its solubility and stability, while the furan ring can provide additional sites for chemical modification.
Propriétés
IUPAC Name |
1-[2-(furan-3-yl)ethyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-18-13-4-2-12(3-5-13)16-14(17)15-8-6-11-7-9-19-10-11/h2-5,7,9-10H,6,8H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCAHNQDJIHNAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2688444.png)

![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2688449.png)
![1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2688450.png)
![6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2688451.png)

![3-amino-N-(3,4-dimethylphenyl)-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2688453.png)




![1-(3-{[4-(1,2,5-Thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2688461.png)


